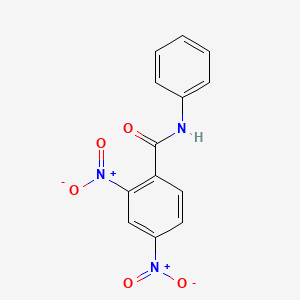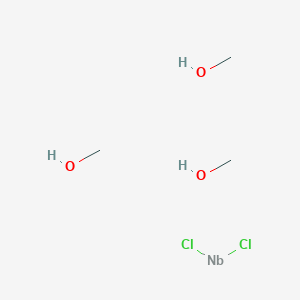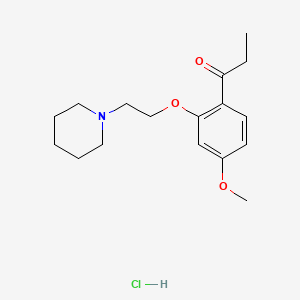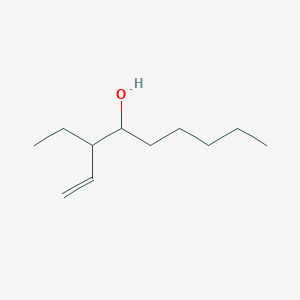
3-Ethylnon-1-EN-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylnon-1-EN-4-OL: is an organic compound with the molecular formula C11H22O and a molecular weight of 170.2918 g/mol . It is a type of alcohol with a nonene backbone, characterized by the presence of an ethyl group at the third carbon and a hydroxyl group at the fourth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylnon-1-EN-4-OL typically involves the reaction of appropriate alkenes with ethyl groups under controlled conditions. One common method is the hydroboration-oxidation of 3-ethylnon-1-ene, which involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethylnon-1-EN-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of 3-ethylnon-1-en-4-one or 3-ethylnon-1-en-4-al.
Reduction: Formation of 3-ethylnonane.
Substitution: Formation of 3-ethylnon-1-en-4-halide.
Applications De Recherche Scientifique
Chemistry: 3-Ethylnon-1-EN-4-OL is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of alcohols on cellular processes and enzyme activities .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 3-Ethylnon-1-EN-4-OL involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in various metabolic pathways, undergoing oxidation or reduction reactions that alter its biological activity .
Comparaison Avec Des Composés Similaires
1-Nonen-3-ol: Similar structure but lacks the ethyl group at the third carbon.
3-Methyl-1-penten-4-yn-3-ol: Contains a triple bond and a methyl group instead of an ethyl group.
Uniqueness: 3-Ethylnon-1-EN-4-OL is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the ethyl group at the third carbon and the hydroxyl group at the fourth carbon makes it a valuable intermediate in various synthetic processes .
Propriétés
Numéro CAS |
10544-97-5 |
|---|---|
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
3-ethylnon-1-en-4-ol |
InChI |
InChI=1S/C11H22O/c1-4-7-8-9-11(12)10(5-2)6-3/h5,10-12H,2,4,6-9H2,1,3H3 |
Clé InChI |
BOUCKDFONXOULE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C(CC)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



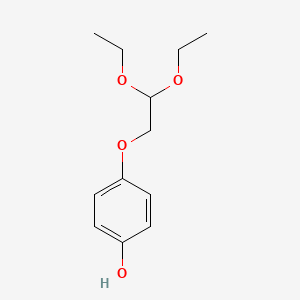

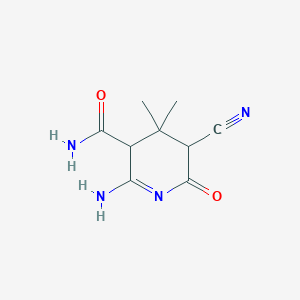

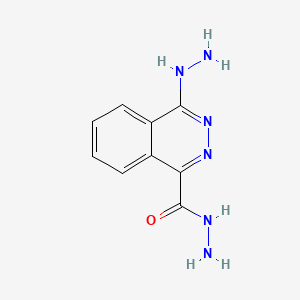
![3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14716561.png)
![Benzene, 1-methyl-2-[(methylthio)phenylmethyl]-](/img/structure/B14716569.png)
![4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate](/img/structure/B14716573.png)
![1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane](/img/structure/B14716575.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+)](/img/structure/B14716581.png)
